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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122 Get Quote

Disclaimer: Direct empirical toxicological data for 3-Aminophenyl dimethylcarbamate (CAS

No. 19962-04-0) is not readily available in the public domain. This technical guide provides a

comprehensive toxicological profile based on the chemical properties of the compound, its

structural similarity to other carbamates, and its classification as an impurity of the drug

Neostigmine. The information herein is intended for researchers, scientists, and drug

development professionals to provide a foundational understanding of its potential hazards.

Chemical and Physical Properties
3-Aminophenyl dimethylcarbamate is a carbamate ester. Its fundamental properties are

summarized in the table below.[1]
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Property Value

IUPAC Name (3-aminophenyl) N,N-dimethylcarbamate

Synonyms
3-aminophenyl N,N-dimethylcarbamate,

Neostigmine Impurity 4

CAS Number 19962-04-0

Molecular Formula C₉H₁₂N₂O₂

Molecular Weight 180.20 g/mol

Appearance Data not available

Solubility Data not available

Anticipated Mechanism of Action: Cholinesterase
Inhibition
Carbamates are a well-established class of compounds known to act as cholinesterase

inhibitors.[2] This inhibition is the primary mechanism of their biological and toxicological

effects. The process involves the carbamylation of the serine hydroxyl group in the active site

of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the

neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic

synapses, resulting in overstimulation of the nervous system. While this inhibition is reversible,

the decarbamylation rate is significantly slower than the deacetylation of the natural substrate,

leading to a prolonged duration of action.
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General Mechanism of Acetylcholinesterase Inhibition by Carbamates
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Mechanism of Cholinesterase Inhibition.

Inferred Toxicological Profile from Structural
Analogs
Due to the absence of direct toxicological data for 3-Aminophenyl dimethylcarbamate,

information from structurally related compounds is crucial for a preliminary hazard assessment.

Acute Toxicity
The acute toxicity of carbamates can be significant, primarily due to their effects on the nervous

system. While no specific LD50 values are available for 3-Aminophenyl dimethylcarbamate,

hazard classifications for the structurally similar compound 3-(Dimethylamino)phenol (CAS No.

99-07-0) provide an indication of potential acute effects.
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Table 1: Hazard Classifications for 3-(Dimethylamino)phenol[3][4][5]

Hazard Statement Classification

Harmful if swallowed Acute oral toxicity, Category 4

Harmful in contact with skin Acute dermal toxicity, Category 4

Causes skin irritation Skin Corrosion/Irritation, Category 2

Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2

Harmful if inhaled Acute Inhalation Toxicity, Category 4

May cause respiratory irritation
Specific target organ toxicity (single exposure),

Category 3

Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of 3-Aminophenyl dimethylcarbamate is unknown.

However, some carbamate esters have been investigated for these endpoints. For instance,

neostigmine, for which the target compound is an impurity, has been evaluated for genotoxicity.

FDA reviews indicate that neostigmine methylsulfate was not mutagenic or clastogenic in a

battery of tests, including an in vitro chromosome aberration assay in human peripheral blood

lymphocytes and an in vivo rat bone marrow micronucleus assay.[2] It is important to note that

the genotoxic potential of an impurity may differ from that of the parent compound.

Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of 3-Aminophenyl
dimethylcarbamate are available. For neostigmine, a pre- and postnatal development study in

rats showed no adverse effects on various developmental parameters at doses up to 8.1

mcg/kg/day.[2] General methodologies for assessing developmental and reproductive toxicity

(DART) involve treating animals during different life stages and evaluating outcomes such as

fertility, embryonic and fetal development, and postnatal development.[6][7]

Representative Experimental Protocols
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The following sections describe standard methodologies for key toxicological assessments that

would be relevant for 3-Aminophenyl dimethylcarbamate.

Acute Oral Toxicity (LD50) Determination
A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as

described in OECD Test Guideline 425.

Objective: To determine the median lethal dose (LD50) of a substance when administered

orally.

Methodology:

Animal Model: Typically, female rats from a standard strain are used.

Dosage: A single animal is dosed at a starting level just below the best preliminary estimate

of the LD50.

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies,

the next is dosed at a lower level.

Endpoint: The dosing continues until a stopping criterion is met, and the LD50 is calculated

using the maximum likelihood method.
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Workflow for Acute Oral Toxicity (Up-and-Down Procedure)

Start: Preliminary LD50 Estimate

Dose Animal 1

Observe for 14 days

Outcome?

Increase Dose for Next Animal

Survival

Decrease Dose for Next Animal

Mortality

Stopping Criterion Met?

No

Calculate LD50

Yes

Click to download full resolution via product page

Acute Oral Toxicity Testing Workflow.
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In Vitro Mammalian Chromosomal Aberration Test
This test is used to identify substances that cause structural chromosome aberrations in

cultured mammalian cells, as outlined in OECD Test Guideline 473.

Objective: To assess the clastogenic potential of a test substance.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

are commonly used.

Exposure: Cultures are treated with the test substance at various concentrations, with and

without metabolic activation (e.g., S9 mix).

Harvest: After a suitable treatment period, cells are treated with a metaphase-arresting agent

(e.g., colcemid).

Slide Preparation: Cells are harvested, subjected to hypotonic treatment, fixed, and spread

onto microscope slides.

Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural

aberrations (e.g., breaks, gaps, exchanges).

Conclusion
The toxicological profile of 3-Aminophenyl dimethylcarbamate remains largely

uncharacterized through direct experimental studies. Based on its chemical structure as a

carbamate, the primary mechanism of toxicity is anticipated to be the inhibition of

acetylcholinesterase, leading to potential neurotoxic effects. Data from the structurally related

compound 3-(Dimethylamino)phenol suggest that 3-Aminophenyl dimethylcarbamate may

be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and

respiratory irritation. The genotoxic and carcinogenic potential is unknown, although the parent

drug, neostigmine, has not shown genotoxic activity in several assays.

Given the significant data gaps, it is imperative that any handling of 3-Aminophenyl
dimethylcarbamate be conducted with appropriate personal protective equipment and
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engineering controls. For a definitive risk assessment, empirical toxicological studies, including

acute toxicity, genotoxicity, and repeated dose toxicity, are required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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